molecular formula C10H16N2O2 B13479245 (3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13479245
M. Wt: 196.25 g/mol
InChI Key: XLUAWXQORJEMBD-HTQZYQBOSA-N
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Description

“(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a cyclic dipeptide (2,5-diketopiperazine, DKP) characterized by a pyrrolo[1,2-a]pyrazine-1,4-dione core with a propan-2-yl (isopropyl) substituent at the 3R position and an 8aR stereochemical configuration. This compound belongs to a class of bioactive molecules frequently isolated from microbial sources, including Bacillus and Streptomyces species, and is associated with diverse biological activities such as nematocidal, antioxidant, and cytotoxic effects . Its structure is derived from the cyclization of proline and another amino acid, forming a rigid bicyclic system that enhances stability and interaction with biological targets .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m1/s1

InChI Key

XLUAWXQORJEMBD-HTQZYQBOSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions, which form the pyrrolo[1,2-a]piperazine core, followed by functional group modifications to introduce the propan-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

(3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

(3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of (3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Nematocidal Activity

  • The unsubstituted DKP core (compound 3 in ) exhibits weak nematocidal activity (egg-hatching inhibition: <40% at 2.5 mg/mL), while the isopropyl-substituted derivative shows moderate inhibition (40–57.9% at 10 mg/mL) .
  • Thymine derivatives (e.g., compound 1 in ) outperform DKPs in nematocidal efficacy, suggesting that nucleobase modifications enhance target binding .

Antifungal and Cytotoxic Activity

  • Isobutyl-substituted DKPs (e.g., Cyclo(L-Pro-L-Leu)) demonstrate broad-spectrum antifungal activity against plant pathogens like Alternaria solani .
  • Benzyl-substituted DKPs (e.g., Cyclo(L-Phe-L-Pro)) induce apoptosis in cancer cells via AKT1 pathway inhibition, with ED50 values as low as 0.01 mg/mL in glioblastoma models .

Antioxidant Activity

  • Unsubstituted DKPs exhibit radical scavenging properties, while hydroxylated derivatives (e.g., 4-hydroxybenzyl) show enhanced antioxidant capacity due to phenolic groups .

Structural Determinants of Bioactivity

  • Hydrophobic substituents (e.g., isobutyl, benzyl) enhance membrane permeability and target binding, critical for antifungal and cytotoxic activities .
  • Stereochemistry : The 3R,8aR configuration in the target compound may optimize steric interactions with acetylcholinesterase (AChE) in nematodes, whereas 3S configurations (e.g., Cyclo(D-Pro-L-Tyr)) favor antioxidant effects .

Biological Activity

(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that contributes to its biological activity. Its molecular formula is C12H16N2O3C_{12}H_{16}N_2O_3, and it features a unique arrangement of nitrogen and oxygen atoms that may influence its interaction with biological targets.

Antioxidant Activity

Research has shown that derivatives of pyrazine compounds exhibit significant antioxidant properties. For instance, studies involving thieno[2,3-c]pyrazole derivatives demonstrated their ability to mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The protective effects were attributed to the compounds' ability to scavenge free radicals and reduce cellular damage .

CompoundErythrocyte Alteration (%)Control4-NonylphenolWith Antioxidant
Control1 ± 0.3140.3 ± 4.87-
7a12 ± 1.03--10
7b0.6 ± 0.16--10

This table illustrates the protective effects of specific compounds against oxidative damage in erythrocytes.

Antimicrobial Activity

The compound has shown promising antimicrobial properties in various studies. Its structural analogs have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth and potentially serving as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to antioxidant and antimicrobial activities, (3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been implicated in anti-inflammatory responses. Compounds within the pyrazine family have been reported to inhibit key inflammatory pathways and cytokine production in vitro and in vivo .

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : The structural features allow for electron donation to free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : Alteration of membrane fluidity leading to disrupted pathogen viability.

Case Studies

In a study involving the synthesis of thieno[2,3-c]pyrazole derivatives similar to (3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione:

  • Objective : Assess the antioxidant capacity against toxic agents.
  • Findings : Significant reduction in erythrocyte malformations when treated with synthesized derivatives compared to control groups exposed only to toxins .

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